[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone
Description
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is a sulfoximine derivative characterized by a dimethylated sulfur center bonded to a 4-fluorophenylimino group. The fluorine substituent at the para position of the phenyl ring confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
58873-25-9 |
|---|---|
Molecular Formula |
C8H10FNOS |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(4-fluorophenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10FNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
BJNQQSRCKSMJQT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)F)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-fluoroaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthetic route allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted fluorophenyl derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The following table summarizes key structural and physicochemical differences between [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone and its analogs:
| Compound Name | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone | C₈H₁₀FNOS | -F (para) | ~183.2 | High electronegativity, strong dipole interactions, metabolic stability |
| [(4-Bromophenyl)imino]dimethyl-lambda6-sulfanone | C₈H₁₀BrNOS | -Br (para) | 248.14 | Polarizable halogen, hydrophobic interactions, higher molecular weight |
| [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone | C₈H₁₀NO₂S | -OH (ortho) | ~184.2 | Intramolecular H-bonding, increased acidity, potential oxidation sensitivity |
| Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone | C₈H₁₁NO₂S | -OCH₃ (para) | 185.24 | Electron-donating group, enhanced ring electron density, altered reactivity |
| Imino(methyl)(4-methylphenyl)-lambda6-sulfanone | C₈H₁₁NOS | -CH₃ (para) | ~169.2 | Hydrophobic substituent, steric bulk, reduced electronic perturbation |
Hazard and Handling Considerations
- The 4-bromo analog (CAS 56158-10-2) lists precautionary GHS statements, suggesting higher reactivity or toxicity compared to the 4-fluoro compound, which lacks explicit hazard data in the evidence .
- Hydroxyl-containing derivatives (e.g., [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone) may require stabilization to prevent oxidation, whereas the 4-fluoro analog’s inertness could simplify storage .
Biological Activity
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound characterized by its unique structural features, including a fluorophenyl group, an imino group, and a lambda6-sulfanone moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Synthesis
The synthesis of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-fluoroaniline with dimethyl sulfoxide (DMSO) under specific conditions. Catalysts such as transition metal complexes are often employed to facilitate the formation of the imino group. The optimization of reaction conditions, including temperature and solvent choice, is crucial for achieving high yields and purity.
The biological activity of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is attributed to its ability to interact with various biomolecules. The imino group can form hydrogen bonds with biological targets, while the fluorophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects.
Potential Therapeutic Applications
Research indicates that [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise, although further studies are necessary to establish its efficacy against specific pathogens.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to the modulation of histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent gene expression changes.
-
In Vivo Studies :
- Animal models treated with [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone showed reduced tumor growth compared to controls, suggesting potential as an anticancer agent.
-
Comparative Analysis :
- When compared to similar compounds such as [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone, differences in biological activity were noted, likely due to variations in substituent effects on molecular interactions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H10FNOS |
| Molecular Weight | 201.25 g/mol |
| CAS Number | 58873-25-9 |
| Anticancer Activity | Cytotoxicity against cancer cells |
| Antimicrobial Activity | Preliminary positive results |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
